molecular formula C8H11N3O B13209448 5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine

5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine

Cat. No.: B13209448
M. Wt: 165.19 g/mol
InChI Key: YVRGOFCSNXFRKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Mechanism of Action

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C8H11N3O/c1-4-6-3-10-8(9)11-7(6)5(2)12-4/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

YVRGOFCSNXFRKG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=C(N=C2C(O1)C)N

Origin of Product

United States

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